molecular formula C26H19N3O4S2 B11528641 N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}naphthalene-1-carboxamide

N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}naphthalene-1-carboxamide

Cat. No.: B11528641
M. Wt: 501.6 g/mol
InChI Key: CRWADNZRDHGYED-UHFFFAOYSA-N
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Description

N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a naphthalene carboxamide group, and a methoxy-nitrophenyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the naphthalene carboxamide group. The methoxy-nitrophenyl moiety is then attached through a series of substitution reactions. Common reagents used in these reactions include sulfur, methanol, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in its chemical properties.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The benzothiazole ring and naphthalene carboxamide group contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-nitrophenyl)acetamide: Shares the methoxy-nitrophenyl moiety but lacks the benzothiazole and naphthalene carboxamide groups.

    2-Methoxy-5-nitrophenol: Contains the methoxy-nitrophenyl structure but is a simpler molecule without the additional functional groups.

Uniqueness

N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)NAPHTHALENE-1-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity enhances its chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C26H19N3O4S2

Molecular Weight

501.6 g/mol

IUPAC Name

N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H19N3O4S2/c1-33-23-12-10-19(29(31)32)13-17(23)15-34-26-28-22-11-9-18(14-24(22)35-26)27-25(30)21-8-4-6-16-5-2-3-7-20(16)21/h2-14H,15H2,1H3,(H,27,30)

InChI Key

CRWADNZRDHGYED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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